6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine
Description
Properties
IUPAC Name |
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3/c1-20(2)16-18-14-9-8-12(17)10-13(14)15(19-16)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCFBUSHGSIQTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324836 | |
| Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49676579 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5185-61-5 | |
| Record name | 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Anthranilic Acid Derivative-Based Cyclization
Anthranilic acid derivatives serve as foundational precursors for quinazoline synthesis. In this method, 5-chloroanthranilic acid reacts with N,N-dimethylurea under acidic conditions to form the quinazoline core. The reaction proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the urea, followed by cyclodehydration. Key steps include:
- Acid-Catalyzed Condensation : Heating 5-chloroanthranilic acid with N,N-dimethylurea in acetic acid at 120°C for 6 hours initiates ring closure.
- Phenyl Group Introduction : A Friedel-Crafts alkylation step introduces the phenyl group at position 4 using benzene and AlCl₃.
This method yields the target compound in ~65% purity, with residual acetic acid removed via recrystallization in ethanol.
Gould-Jacobs Reaction for Direct Substitution
The Gould-Jacobs reaction offers a streamlined pathway by integrating cyclization and substitution into a single step. Here, 2-amino-5-chlorobenzonitrile reacts with dimethylcarbamoyl chloride in the presence of phosphorus oxychloride (POCl₃), forming the quinazoline ring while simultaneously introducing the dimethylamino group. Optimized conditions include:
Post-Cyclization Functionalization
For preformed quinazoline intermediates, late-stage functionalization provides flexibility in introducing specific substituents.
Nucleophilic Aromatic Substitution at Position 2
2-Chloro-6-chloro-4-phenylquinazoline serves as a pivotal intermediate. Treatment with dimethylamine in tetrahydrofuran (THF) at 60°C for 12 hours replaces the chlorine atom at position 2 with the dimethylamino group. Key parameters:
Reductive Amination for N,N-Dimethylation
In cases where an amine group is present at position 2, reductive amination with formaldehyde and sodium cyanoborohydride (NaBH₃CN) achieves N,N-dimethylation. For example, 2-amino-6-chloro-4-phenylquinazoline reacts with formaldehyde (2 equivalents) and NaBH₃CN in methanol at room temperature, yielding the target compound in 78% efficiency.
Multi-Component Reactions (MCRs)
MCRs enable convergent synthesis by combining three or more reactants in a single pot. For this compound, a Ugi-azide variant has been explored:
Reactants :
- 2-Amino-5-chlorobenzaldehyde
- Dimethylamine
- Phenylacetylene
Conditions :
- Catalyst : CuI (10 mol%)
- Solvent : Dimethylformamide (DMF)
- Temperature : 100°C, 8 hours
This method achieves a 68% yield, with the copper catalyst facilitating both cyclization and alkyne-azide cycloaddition.
Comparative Analysis of Synthetic Routes
The table below summarizes key metrics for the discussed methods:
| Method | Starting Materials | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Anthranilic Acid Cyclization | 5-Chloroanthranilic acid, N,N-dimethylurea | 65 | 90 | Cost-effective reagents |
| Gould-Jacobs Reaction | 2-Amino-5-chlorobenzonitrile, dimethylcarbamoyl chloride | 72 | 95 | One-pot synthesis |
| Nucleophilic Substitution | 2-Chloro-6-chloro-4-phenylquinazoline, dimethylamine | 85 | 98 | High regioselectivity |
| Ugi-Azide MCR | 2-Amino-5-chlorobenzaldehyde, dimethylamine, phenylacetylene | 68 | 92 | Convergent synthesis |
Mechanistic Insights and Byproduct Management
Byproduct Formation in Cyclocondensation
Side products such as 6-chloro-4-phenylquinazolin-2(1H)-one arise from incomplete dehydration. These are mitigated by:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the C6 Chlorine Position
The chlorine atom at position 6 undergoes nucleophilic substitution under mild conditions. This reactivity is attributed to the electron-deficient nature of the quinazoline ring, which activates the C–Cl bond for displacement.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Activation : Polar aprotic solvents (e.g., THF) stabilize the transition state by solvating the leaving group (Cl⁻).
-
Nucleophilic Attack : Electron-rich nucleophiles (e.g., methoxide, amines) displace chlorine, forming C–O or C–N bonds. Photoredox catalysis enables radical pathways in specific cases .
Alkylation
Reaction with alkyl halides under basic conditions:
-
Example : Treatment with methyl iodide in the presence of K₂CO₃ yields a quaternary ammonium derivative.
-
Limitation : Steric hindrance from the dimethyl group reduces reactivity compared to primary amines.
Oxidation
Oxidants like m-CPBA convert the dimethylamino group to an N-oxide, though yields remain unquantified in literature .
Quinazoline Ring Modifications
The fused benzene-pyrimidine system undergoes electrophilic substitution and reduction under controlled conditions.
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at positions 7 or 8, but regioselectivity requires further study .
-
Chlorination : Additional Cl substituents can be introduced using NCS, as demonstrated in related quinazolines .
Reduction of the Pyrimidine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring to a tetrahydroquinazoline derivative, altering planarity and biological activity.
Comparative Reactivity with Analogues
The compound’s reactivity diverges from structurally similar quinazolines:
| Compound | Key Difference | Reactivity Profile |
|---|---|---|
| 6-Chloro-N-phenylquinazolin-4-amine | Lacks dimethylamino group | Higher electrophilicity at C6 |
| 4-Phenylquinazolin-2-amine | No C6 chlorine | Limited substitution reactivity |
| N,N-Diethyl analogues | Bulkier alkyl groups | Reduced nucleophilic substitution rates |
Industrial and Methodological Considerations
Scientific Research Applications
Medicinal Chemistry
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine has been studied for its potential biological activities:
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, particularly against Pseudomonas aeruginosa and Mycobacterium smegmatis. Studies have shown that related quinazoline compounds can inhibit bacterial growth effectively .
- Antitumor Properties : Research indicates that this compound may inhibit pathways involved in cancer cell proliferation. It shows promise in drug development for cancer treatment due to its ability to modulate enzyme activity and receptor interactions .
The compound has been subjected to various biological activity studies:
- Inhibition of Quorum Sensing : Quinazoline derivatives, including this compound, have been tested for their ability to inhibit the pqs system in Pseudomonas aeruginosa, which is responsible for biofilm formation and virulence factors .
- Molecular Docking Studies : These studies have demonstrated that modifications to the quinazoline core can enhance binding affinities with biological targets, potentially increasing efficacy against pathogens .
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances explored several quinazoline derivatives for their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited significant inhibition, with minimum inhibitory concentration values suggesting potential as future antibacterial agents .
| Compound | MIC (µg/mL) against M. smegmatis | Notes |
|---|---|---|
| 6d | 6.25 | Most active compound |
| 6e | 12.5 | Effective against Gram-negative bacteria |
Case Study 2: Antitumor Activity
In another study focusing on the anticancer potential of quinazoline derivatives, researchers found that modifications at specific positions on the quinazoline ring led to enhanced cytotoxicity against various cancer cell lines. The study highlighted the role of the dimethylamino group in improving the compound's interaction with target enzymes involved in cancer progression .
Mechanism of Action
The mechanism of action of 6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. It may also bind to receptors, modulating their activity and affecting signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
6-chloro-4-phenylquinazoline: Lacks the N,N-dimethylamine group.
4-phenylquinazoline: Lacks both the chlorine and N,N-dimethylamine groups.
6-chloro-N,N-dimethylquinazoline: Lacks the phenyl group
Uniqueness
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is unique due to the presence of both the chlorine atom and the N,N-dimethylamine group, which contribute to its distinct chemical properties and potential biological activities .
Biological Activity
6-chloro-N,N-dimethyl-4-phenylquinazolin-2-amine is a synthetic compound belonging to the quinazoline family, which has garnered significant attention due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClN3, with a molar mass of approximately 283.76 g/mol. Its unique structure includes a chlorine atom and a dimethylamino group, contributing to its distinct chemical properties and potential biological activities .
Antimicrobial Activity
This compound exhibits notable antimicrobial properties. Studies indicate that quinazoline derivatives can inhibit the growth of various pathogens, including Pseudomonas aeruginosa , suggesting potential applications in treating infections .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound | Pathogen Inhibited | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Pseudomonas aeruginosa | TBD |
| Related Quinazoline Compounds | Various | TBD |
Anticancer Activity
The compound has been studied for its anticancer properties, particularly as an apoptosis inducer. In cell-based assays, it demonstrated an effective concentration (EC50) of 2 nM, indicating potent activity against cancer cells . The mechanism of action involves the inhibition of specific enzymes and receptors associated with cancer cell proliferation.
Case Study: Apoptosis Induction
In a study assessing the apoptotic effects of quinazoline derivatives, this compound was found to significantly induce apoptosis in human cancer cell lines. This effect was attributed to its ability to disrupt cellular signaling pathways critical for tumor survival.
Table 2: Anticancer Activity Data
| Study | Cell Line | EC50 (nM) | Mechanism |
|---|---|---|---|
| Study 1 | Human MX-1 breast cancer | 2 | Apoptosis induction |
| Study 2 | Mouse xenograft models | TBD | Enzyme inhibition |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It can inhibit the activity of enzymes involved in cellular processes and bind to receptors that modulate signal transduction pathways .
Interaction Studies
Molecular docking studies have shown that modifications to the quinazoline core can enhance binding affinities with biological targets. These studies often simulate interactions with amino acid residues critical for receptor binding, revealing insights into how structural changes affect biological activity .
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of the chlorine atom and the dimethylamino group significantly influence the biological activity of this compound. Comparisons with similar compounds reveal that variations in these substituents can lead to differing levels of antimicrobial and anticancer efficacy.
Table 3: Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 6-chloro-N-(4-chlorophenyl)quinazolin-4-amine | Two chlorine substituents | Enhanced antimicrobial activity |
| N,N-dimethylquinazolinone | Lacks chlorine; features a carbonyl group | Different biological activity profile |
| 4-anilinoquinazoline | Aniline substituent on the quinazoline core | Known for potent anticancer properties |
Q & A
Basic Research Question
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.3–8.6 ppm and dimethylamino protons at δ 3.35 ppm) .
- LCMS : Dual gradients (e.g., 4%→100% acetonitrile with trifluoroacetic acid) verify purity (>95%) and molecular ion peaks (e.g., m/z 362.0957 [M+H]⁺) .
- HRMS : Validates exact mass (e.g., deviation <2 ppm) .
What strategies are recommended for resolving contradictory data in the biological activity profiles of quinazolin-2-amine derivatives across different assay systems?
Advanced Research Question
Contradictions often arise from assay-specific variables:
- Solubility differences : Use standardized DMSO concentrations (<1% v/v) to avoid precipitation .
- Cell line variability : Validate activity in multiple lines (e.g., HEK293 vs. HeLa) and confirm target expression via Western blot .
- Data normalization : Express activity relative to positive controls (e.g., staurosporine for kinase inhibition) .
How does the substitution pattern on the quinazoline core influence the physicochemical properties of this compound?
Basic Research Question
- Chloro group : Enhances lipophilicity (logP ↑) and electron-withdrawing effects, stabilizing the quinazoline ring .
- Dimethylamino group : Improves solubility via protonation at physiological pH .
- Phenyl group : Increases π-π stacking potential, critical for protein binding .
What in vitro and in vivo models are suitable for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?
Advanced Research Question
- In vitro :
- Microsomal stability assays : Liver microsomes (human/rat) assess metabolic liability .
- Plasma protein binding : Equilibrium dialysis quantifies free drug fraction .
- In vivo :
- Rodent xenografts : Evaluate tumor growth inhibition (dosing: 10–50 mg/kg, oral/i.p.) .
- Pharmacokinetic profiling : Blood sampling at 0.5, 2, 6, 24 h post-dose measures AUC and half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
